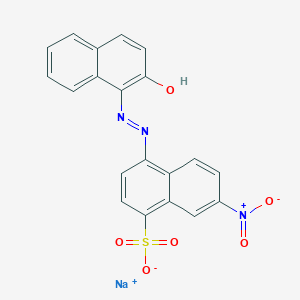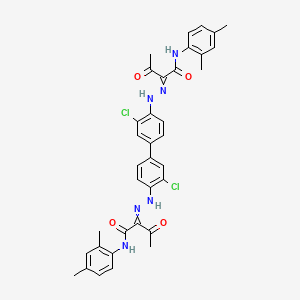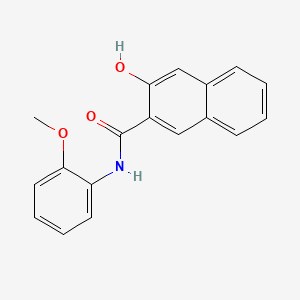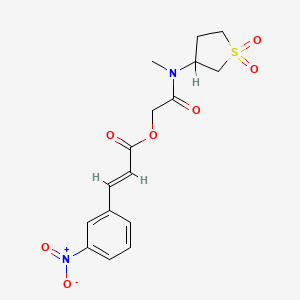
CID 5951923
Descripción general
Descripción
CID 5951923 is a complex organic compound that features a unique combination of functional groups
Aplicaciones Científicas De Investigación
Inhibición del oncogén de cáncer colorrectal KLF5
CID 5951923 se ha identificado como un inhibidor de molécula pequeña del oncogén de cáncer colorrectal Factor 5 similar a Krüppel (KLF5). Estudios han demostrado que la inhibición de la expresión de KLF5 reduce las tasas de proliferación en células de cáncer colorrectal humano y la formación de tumores intestinales en ratones . This compound redujo significativamente los niveles de proteína KLF5 endógena y disminuyó la viabilidad de varias líneas celulares de cáncer colorrectal .
Regulación negativa de la proteína 1 de respuesta temprana al crecimiento (EGR1)
Se ha encontrado que this compound regula negativamente la expresión de la proteína 1 de respuesta temprana al crecimiento (EGR1), que modula la expresión de KLF5 a nivel de transcripción . Esto podría tener implicaciones potenciales en el tratamiento de enfermedades donde EGR1 está implicado.
Activación de la vía EGFR/ERK
Se ha demostrado que this compound activa la vía EGFR/ERK mediante la estimulación de la fosforilación de EGFR-Tyr 1068 y ERK1/2-Thr 202/Tyr 204 . Esta vía es crítica en la proliferación celular, supervivencia y diferenciación, y su desregulación a menudo se asocia con la oncogénesis .
Uso en cribado de alto rendimiento
This compound se ha utilizado en cribado de ultraalto rendimiento (uHTS) para probar compuestos en el dominio público de NIH, la biblioteca de la Red de Centros de Producción de Sondas de Bibliotecas Moleculares . Esto destaca su utilidad en los esfuerzos de descubrimiento de fármacos a gran escala.
Desarrollo de análogos estructurales
Se han sintetizado y probado análogos estructurales de this compound para una actividad KLF5 similar . Esto sugiere un potencial para el desarrollo de nuevos fármacos con mejor eficacia, seguridad y propiedades farmacocinéticas.
Actividad selectiva contra las células de cáncer de colon
Cuando se probó en el panel NCI-60 de líneas celulares de cáncer humano, el compuesto this compound fue selectivamente activo contra las células de cáncer de colon . Esto indica su potencial como terapia dirigida para el cáncer de colon.
Mecanismo De Acción
Target of Action
The primary target of CID 5951923 is the transcription factor Krüppel-like factor 5 (KLF5) . KLF5 is a member of the highly conserved zinc finger transcription factor family . It regulates numerous biological processes including growth, proliferation, differentiation, development, stem cell renewal, inflammation, angiogenesis, and vascular remodeling .
Mode of Action
This compound interacts with KLF5 and inhibits its function . This results in a decrease in the levels of KLF5, which in turn reduces the proliferation rates in human colorectal cancer cells .
Biochemical Pathways
KLF5 is highly expressed in the rapidly dividing crypt epithelial cells of the intestine . The expression pattern of KLF5 is similar to some components of the Wnt pathway, which regulates intestinal crypt epithelial cell proliferation and is frequently perturbed during tumorigenesis . Therefore, the inhibition of KLF5 by this compound can affect the Wnt pathway and its downstream effects.
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
This compound significantly reduces endogenous KLF5 protein levels and decreases the viability of several colorectal cancer cell lines . It has been shown to be selectively active against colon cancer cells .
Análisis Bioquímico
Biochemical Properties
CID 5951923 has been shown to inhibit the proliferation of cancer cells in vitro . It acts by significantly reducing the levels of endogenous KLF5, a protein that regulates cell proliferation . The compound interacts with KLF5, leading to its decreased expression .
Cellular Effects
This compound has a profound impact on various types of cells, particularly cancer cells. It inhibits the proliferation of colon cancer cell lines exhibiting high levels of KLF5 . The compound also influences cell function by affecting cell signaling pathways. For instance, it increases the phosphorylation levels of pEGFFpY1068 and downregulates EGR1, a protein that modulates KLF5 expression at the transcription level .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with KLF5. The compound binds to KLF5, leading to a decrease in its expression . This, in turn, affects the downstream signaling pathways, including the EGFR/ERK pathway . The exact molecular mechanisms by which this compound affects KLF5 expression remain to be established .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving cancer cell lines. The compound consistently reduces endogenous KLF5 protein levels and decreases the viability of several colorectal cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 5951923 typically involves multi-step organic reactions. The starting materials often include tetrahydrothiophene derivatives, methylamine, and nitrophenyl acrylate. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound
Propiedades
IUPAC Name |
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S/c1-17(14-7-8-26(23,24)11-14)15(19)10-25-16(20)6-5-12-3-2-4-13(9-12)18(21)22/h2-6,9,14H,7-8,10-11H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVRJYLSUVXWBC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)



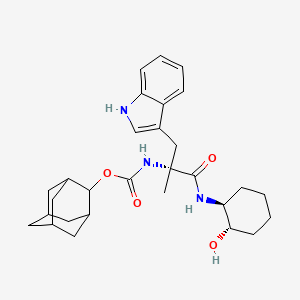
![N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide](/img/structure/B1668929.png)

